molecular formula C8H13BrO2 B6221624 9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane CAS No. 2758001-83-9

9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane

Cat. No.: B6221624
CAS No.: 2758001-83-9
M. Wt: 221.1
InChI Key:
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Description

9-(bromomethyl)-5,8-dioxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group and a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of a spirocyclic alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 7-(bromomethyl)-6-oxaspiro[3.5]nonane
  • 5-(bromomethyl)spiro[3.5]nonane
  • 2-oxa-7-azaspiro[3.5]nonane

Uniqueness

9-(bromomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to its specific dioxaspiro ring system, which imparts distinct chemical and physical properties compared to other spirocyclic compounds.

Properties

CAS No.

2758001-83-9

Molecular Formula

C8H13BrO2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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